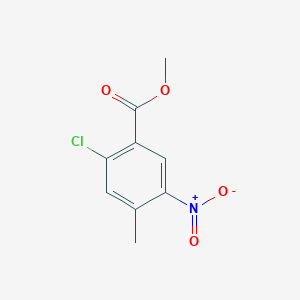

Methyl 2-chloro-4-methyl-5-nitrobenzoate

Descripción

Methyl 2-chloro-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8ClNO4 . It is a derivative of benzoic acid, featuring a nitro group, a chloro group, and a methyl ester group. This compound is typically a white to tan solid and is used in various chemical synthesis and research applications .

Propiedades

IUPAC Name |

methyl 2-chloro-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-7(10)6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJAKYQVMDBEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-methyl-5-nitrobenzoate can be synthesized through the nitration of methyl 2-chloro-4-methylbenzoate. The nitration process involves the reaction of methyl 2-chloro-4-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification through recrystallization and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-chloro-4-methyl-5-nitro

Actividad Biológica

Methyl 2-chloro-4-methyl-5-nitrobenzoate (CAS No. 190367-56-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound has the following chemical properties:

- Molecular Formula : C9H8ClNO4

- Molecular Weight : 229.62 g/mol

- Boiling Point : Not specified

- Log P (Partition Coefficient) : Varies between 1.73 and 2.6, indicating moderate lipophilicity .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of nitrobenzoates have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

A specific case study demonstrated that a related compound could inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB 231) by inducing a redox imbalance, leading to increased reactive oxygen species (ROS) levels . This suggests that this compound may have similar mechanisms of action.

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with other therapeutic agents .

Toxicological Profile

The compound is associated with several safety warnings:

- Skin Irritation : Causes skin irritation (H315) and serious eye irritation (H319) .

- Acute Toxicity : Harmful if swallowed (H302), indicating a need for careful handling in laboratory settings .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : Similar compounds increase ROS levels, leading to cellular damage and apoptosis.

- Enzyme Interaction : Inhibition of metabolic enzymes alters the pharmacokinetics of co-administered drugs.

- Cell Cycle Disruption : Potential interference with cell cycle regulation pathways in cancer cells.

Aplicaciones Científicas De Investigación

Pharmaceutical Industry

Methyl 2-chloro-4-methyl-5-nitrobenzoate serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections and inflammation. Its nitro group is crucial for biological activity, allowing for modifications that enhance therapeutic efficacy.

Agrochemicals

This compound is also utilized in the formulation of agrochemicals, including herbicides and insecticides. The chlorinated aromatic structure contributes to the effectiveness of these agents against pests while minimizing toxicity to non-target organisms.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its reactivity allows chemists to introduce various functional groups through electrophilic substitution reactions.

Analytical Chemistry

The compound has potential applications in analytical chemistry as a standard reference material for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct spectral properties facilitate the development of analytical methods for detecting similar compounds.

Case Studies and Research Findings

Several studies have documented the utility of this compound in various applications:

- Pharmaceutical Development : A study published in a peer-reviewed journal highlighted its role in synthesizing novel anti-inflammatory agents, demonstrating improved potency compared to existing drugs .

- Agrochemical Formulation : Research indicated that formulations containing this compound showed enhanced efficacy against specific pests while exhibiting lower environmental impact .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Industry | Intermediate for anti-inflammatory and antibacterial agents |

| Agrochemicals | Component in herbicides and insecticides |

| Organic Synthesis | Building block for complex organic molecules |

| Analytical Chemistry | Reference material for chromatographic analysis |

Q & A

Q. What are the key steps in synthesizing Methyl 2-chloro-4-methyl-5-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration, esterification, and halogenation steps. Optimization can be guided by varying reagents, solvents, temperatures, and reaction times. For example:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride (C₂Cl₂O₂) are common for esterification, with catalytic N-methylacetamide or DMF .

- Solvent Effects : Dichloromethane (DCM) or benzene may influence reaction rates and purity. DCM at 50°C improves solubility for nitro-group introduction .

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions during halogenation, while reflux (e.g., 50°C) accelerates nitration .

- Workup : Post-reaction steps include solvent distillation, aqueous washes, and recrystallization. For example, water washing removes acidic byproducts, and filtration yields solid products .

Table 1 : Hypothetical Reaction Optimization Based on Analogous Compounds

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 75–85 | |

| Esterification | SOCl₂ + DMF | DCM | 50°C | 90 | |

| Halogenation | Cl₂/AlCl₃ | Benzene | Reflux | 80 |

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Stability is highly dependent on temperature and moisture. Key recommendations include:

- Short-term Storage : -20°C in airtight containers with desiccants (e.g., silica gel). Use within 1 month to prevent hydrolysis .

- Long-term Storage : -80°C in aliquots to avoid freeze-thaw cycles. Stability extends to 6 months under these conditions .

- Handling : Use anhydrous solvents (e.g., dry DCM) during preparation to minimize degradation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C4, nitro at C5). Aromatic protons appear as multiplets in δ 7.5–8.5 ppm .

- IR Spectroscopy : Strong C=O ester stretch (~1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or NO₂ groups) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration or esterification steps?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density to predict reactive sites. For example:

- Nitration : Electron-deficient aromatic rings (due to Cl and methyl groups) direct nitro groups to meta/para positions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites .

- Esterification : Solvent effects (e.g., DCM vs. benzene) alter transition-state energies, impacting reaction rates. Molecular dynamics simulations can optimize solvent choice .

Q. What strategies resolve contradictions in regioselectivity observed during synthesis?

- Methodological Answer : Discrepancies often arise from competing reaction pathways. Mitigation strategies include:

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., nitro at C5), while higher temperatures favor thermodynamic products .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl via silylation) to direct substitution .

- Catalyst Screening : Lewis acids (e.g., AlCl₃) or zeolites alter electron distribution, improving selectivity .

Q. What are potential applications of this compound in drug discovery or agrochemicals?

- Methodological Answer : Structural analogs suggest:

- Medicinal Chemistry : The nitro group can be reduced to an amine for kinase inhibitor scaffolds. For example, similar compounds target HCV NS5B polymerase .

- Agrochemicals : Chlorine and nitro groups enhance pesticidal activity by disrupting electron transport chains in pests. Derivatives like 4-chloro-N-(trifluoromethyl)benzamide show herbicidal activity .

- Material Science : Nitro-aromatic esters are precursors for thermally stable polymers or liquid crystals .

Data Contradiction Analysis

Q. How do different synthesis protocols lead to conflicting purity or yield data?

- Reagent Purity : Impure thionyl chloride generates HCl gas, promoting hydrolysis and reducing ester yield .

- Workup Differences : Aqueous washes may remove unreacted starting materials but also degrade sensitive intermediates.

- Analytical Methods : HPLC vs. NMR quantification can over/underestimate purity due to co-eluting impurities or integration errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.